N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a furan ring, a pyrrolidine sulfonyl group, and a phenylpropionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Sulfonylation of Pyrrolidine: Pyrrolidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the sulfonylated pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-1-SULFONYL)PHENYL]PROPANAMIDE
- N-[(THIOPHEN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-18(19-14-16-4-3-13-24-16)10-7-15-5-8-17(9-6-15)25(22,23)20-11-1-2-12-20/h3-6,8-9,13H,1-2,7,10-12,14H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQBBBDZGGLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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